molecular formula C24H20N4O3S2 B3002326 N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-55-4

N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3002326
CAS No.: 868974-55-4
M. Wt: 476.57
InChI Key: IWPIKYMGIPYHBI-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide features a 1,3,4-thiadiazole core substituted at the 2-position with a [1,1'-biphenyl]-4-carboxamide group and at the 5-position with a thioether-linked ethyl moiety bearing a 2-methoxyphenyl amide. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The methoxyphenyl amide substituent may influence solubility and binding interactions. While direct data on this compound’s synthesis or activity are absent in the provided evidence, analogous synthetic routes (e.g., amide coupling, alkylation of thiadiazoles) and structural motifs in related compounds offer insights for comparison .

Properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-31-20-10-6-5-9-19(20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPIKYMGIPYHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using Suzuki or Heck coupling methods.

    Introduction of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. For instance:

  • A study demonstrated that similar compounds showed enhanced activity against MV4-11 and MOLM-13 cell lines, suggesting that structural modifications are crucial for improving efficacy against cancer cells.

Antimicrobial Effects

Compounds containing the thiadiazole scaffold have shown significant antibacterial and antifungal properties . Specific findings include:

  • In vitro studies reveal potent antimicrobial activity against a range of pathogens, indicating their potential as therapeutic agents in treating infectious diseases.

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives suggests favorable absorption characteristics:

  • These compounds can cross cellular membranes efficiently, influenced by environmental pH and the presence of other molecules. Such properties enhance their bioavailability and therapeutic potential.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study reported that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against specific leukemia cell lines, emphasizing the importance of structural modifications in improving therapeutic efficacy.
  • Antimicrobial Properties :
    • Research indicated that thiadiazole-based compounds displayed significant antimicrobial effects against various strains of bacteria and fungi, supporting their development as new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MV4-11 and MOLM-13
AntimicrobialSignificant activity against various pathogens

Mechanism of Action

The mechanism by which N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

a. 5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides Compounds such as 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) () share the thiadiazole-carboxamide backbone. Unlike the target compound, these derivatives have simpler S-alkyl groups (e.g., methyl) and lack the biphenyl or methoxyphenyl amide moieties. The synthesis involves alkylation of thiadiazole-thione precursors with alkyl halides in ethanol, achieving high yields (e.g., 97% for 4a) . The target compound’s synthesis likely follows a similar alkylation step but requires advanced coupling reagents for the biphenyl carboxamide group.

b. N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides () These compounds replace the thiadiazole with a thiazolidinone ring but retain the carboxamide linkage. For example, 4g (chlorophenyl-substituted) and 4h (difluorophenyl-substituted) exhibit moderate yields (60–70%) via ethanol-mediated cyclization. The thiazolidinone ring introduces a ketone oxygen, altering electronic properties compared to the thiadiazole’s sulfur and nitrogen atoms. This structural difference may impact bioactivity, as thiazolidinones are known for antimicrobial and anti-inflammatory effects .

Functional Group Comparisons

a. Biphenyl Carboxamides The target compound’s biphenyl group is distinct from simpler aryl substituents in analogues like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (), which uses a monocyclic aryl group.

b. Methoxyphenyl Amides The 2-methoxyphenyl amide group in the target compound parallels substituents in N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (), which has a difluorophenyl amide. Methoxy groups donate electron density via resonance, while halogens (e.g., F, Cl) withdraw electrons, affecting electronic interactions in binding pockets .

Data Tables

Table 2. Electronic Effects of Substituents

Substituent Electronic Effect Example Compound Impact on Properties
2-Methoxyphenyl Electron-donating (resonance) Target Compound Enhanced solubility, altered H-bonding
2,4-Difluorophenyl Electron-withdrawing (inductive) Increased electrophilicity, stability
Nitrothiophene Strong electron-withdrawing Reactivity in redox or nucleophilic reactions

Key Research Findings

Thiadiazole vs. Thiazolidinone Cores: Thiadiazoles (e.g., ) generally exhibit higher thermal stability and metabolic resistance compared to thiazolidinones (), which may degrade via ring-opening .

Synthesis Efficiency : S-alkylation of thiadiazole-thiones achieves high yields (>90%), whereas triazole-thione formation () requires tautomeric control and yields <60% .

Bioactivity Trends : Nitrothiophene carboxamides () show antibacterial activity, while biphenyl derivatives (e.g., target compound) are hypothesized to target kinases or GPCRs due to their bulk and lipophilicity .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?

Answer: The synthesis typically involves multi-step reactions, such as:

Condensation reactions : Reacting substituted amines with thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) under reflux conditions in dry acetone with anhydrous potassium carbonate .

Thiadiazole-thiol coupling : Using 2-chloroacetamide derivatives to introduce the thioether linkage via nucleophilic substitution .

Recrystallization : Purification with ethanol or ethyl acetate/hexane mixtures to isolate the final product .
Validation :

  • Purity : HPLC (≥95% purity) and melting point analysis.
  • Structural confirmation : 1^1H/13^{13}C NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm), IR (amide C=O stretch ~1650 cm1^{-1}), and mass spectrometry (e.g., molecular ion peak matching calculated MW) .

Advanced Reaction Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of the 1,3,4-thiadiazole core?

Answer:

  • Solvent selection : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol intermediates .
  • Catalyst screening : Test bases like triethylamine or DBU for faster deprotonation .
  • Temperature control : Microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate cyclization .
  • Design of Experiments (DoE) : Use factorial design to evaluate interactions between solvent, temperature, and stoichiometry .

Data Contradiction Resolution

Q. Q3. How to resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Standardized assays : Re-test the compound using uniform protocols (e.g., MTT assay for cytotoxicity with fixed cell lines and incubation times) .
  • Structural verification : Confirm batch consistency via 1^1H NMR and LC-MS to rule out degradation .
  • Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to identify outliers .

Advanced Computational Modeling

Q. Q4. What methodologies are recommended for molecular docking studies targeting kinase inhibition?

Answer:

Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like MOE or Schrödinger .

Ligand preparation : Generate 3D conformers of the compound with OpenBabel and assign partial charges.

Docking workflow : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (RMSD < 2.0 Å) .

Binding analysis : Calculate ΔG values and hydrogen-bond interactions (e.g., biphenyl-4-carboxamide with Lys721) .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. How to design SAR studies for analogs with improved solubility?

Answer:

  • Modify substituents : Introduce polar groups (e.g., -OH, -SO3_3H) on the biphenyl moiety while retaining the thiadiazole core .
  • LogP optimization : Calculate partition coefficients using ChemAxon and prioritize analogs with LogP < 3.
  • In vitro testing : Assess solubility in PBS (pH 7.4) and permeability via Caco-2 assays .

Analytical Method Development

Q. Q6. What advanced techniques quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z [M+H]+^+ → fragment ions .
  • Validation parameters : Include linearity (R2^2 > 0.99), LOD (≤10 ng/mL), and recovery (>85%) per ICH guidelines .

Stability and Degradation

Q. Q7. How to evaluate hydrolytic stability of the acetamide moiety?

Answer:

  • Forced degradation : Incubate the compound in HCl (0.1 M, 40°C) and analyze degradation products via HPLC-DAD.
  • Kinetic modeling : Calculate rate constants (k) and half-life (t1/2_{1/2}) under varying pH conditions .

Scaling-Up Challenges

Q. Q8. What are critical considerations for pilot-scale synthesis?

Answer:

  • Purification : Replace recrystallization with flash chromatography (ethyl acetate/hexane gradients) for higher throughput .
  • Safety : Monitor exothermic reactions (e.g., thiol-acetamide coupling) using jacketed reactors with temperature control .

Bioactivity Screening

Q. Q9. Which assays are suitable for preliminary anticancer screening?

Answer:

  • Cytotoxicity : MTT assay on HeLa or MCF-7 cells (72 hr exposure, IC50_{50} calculation) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining .
  • Target inhibition : Western blot for caspase-3 cleavage or PARP inhibition .

Mechanistic Studies

Q. Q10. How to investigate the role of the thioether linkage in target binding?

Answer:

  • Isosteric replacement : Synthesize analogs with -CH2_2- or -O- replacing -S- and compare docking scores .
  • Free-energy calculations : Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding energy contributions of the thioether group .

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